molecular formula C10H11F3O2 B2426184 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol CAS No. 149902-20-5

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2426184
CAS No.: 149902-20-5
M. Wt: 220.191
InChI Key: ZYMILHUZYNRDRY-UHFFFAOYSA-N
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Description

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of trifluoromethyl and benzyloxy groups attached to a propanol backbone

Scientific Research Applications

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” is not clear from the available information .

Future Directions

The future directions for research on “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” and similar compounds could include exploring their potential uses in organic synthesis, given the reactivity of trifluoro compounds . Further studies could also investigate the properties and potential applications of these compounds in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol typically involves the reaction of trifluoroacetone with benzyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic addition of benzyl alcohol to trifluoroacetone, followed by the reduction of the resulting intermediate to yield the desired product.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.

Comparison with Similar Compounds

3-(benzyloxy)-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound also contains a trifluoromethyl group but differs in its phenyl and butenyl substituents, leading to different chemical properties and applications.

    1,1,1-Trifluoro-3-iodopropane: This compound has an iodine atom instead of a benzyloxy group, resulting in distinct reactivity and uses.

    1,1,1-Trifluoro-3-(octylthio)acetone: The presence of an octylthio group in this compound provides different lipophilicity and biological activity compared to this compound.

The uniqueness of this compound lies in its combination of trifluoromethyl and benzyloxy groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-phenylmethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMILHUZYNRDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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